molecular formula C20H25N3O2 B5849004 N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide

N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide

Cat. No. B5849004
M. Wt: 339.4 g/mol
InChI Key: NKDYUQVSDIGDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, also known as EPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPPA belongs to the class of piperazine compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide is not fully understood, but it is thought to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By modulating the activity of these neurotransmitters, N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide may help to alleviate the symptoms of schizophrenia and depression.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of oxidative stress, and the regulation of gene expression. These effects may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide is its potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide. One area of interest is the development of new drugs based on the structure of N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide for the treatment of neurological disorders. Another area of research is the investigation of the biochemical and physiological effects of N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide in different cell types and animal models. Finally, the development of new synthesis methods for N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide may help to improve its potency and selectivity, making it an even more useful tool for scientific research.

Synthesis Methods

N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide can be synthesized using a variety of methods, including condensation reactions and reductive amination. One of the most commonly used methods involves the reaction of 2-bromoethyl ethyl ether with 2-aminophenol to form 2-ethoxyphenyl-2-hydroxyethyl ether. This intermediate is then reacted with 4-phenylpiperazine and acetic anhydride to form N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and depression. It has been shown to possess both antipsychotic and antidepressant properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-25-19-11-7-6-10-18(19)21-20(24)16-22-12-14-23(15-13-22)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDYUQVSDIGDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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